molecular formula C19H24N2O5S B6520883 N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide CAS No. 896326-57-1

N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide

Cat. No.: B6520883
CAS No.: 896326-57-1
M. Wt: 392.5 g/mol
InChI Key: LNSSEMWIBMBZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the molecular formula C₂₁H₂₆N₂O₅S (calculated from structural data in and ), is an ethanediamide derivative featuring a furan-2-yl group, a 4-methylbenzenesulfonyl moiety, and a 2-methylpropyl substituent. Its synthesis likely involves multi-step reactions, including sulfonylation and amidation, as inferred from analogous synthetic routes in .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-13(2)11-20-18(22)19(23)21-12-17(16-5-4-10-26-16)27(24,25)15-8-6-14(3)7-9-15/h4-10,13,17H,11-12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSSEMWIBMBZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC(C)C)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide is a synthetic compound characterized by its unique structural features, including a furan ring, a sulfonamide group, and an ethyl chain linked to a propyl amine. The molecular formula for this compound is C16H22N2O3S. Although the specific biological activities of this compound have not been extensively studied, its structural components suggest potential pharmacological properties.

Structural Features

The compound's structure plays a crucial role in its biological activity. The presence of the furan moiety is significant due to its involvement in various biological processes. Sulfonamide groups are known for their ability to interact with enzymes and receptors, which can lead to various therapeutic effects.

Structural Feature Description
Furan RingImparts unique chemical properties and potential reactivity.
Sulfonamide GroupMay enhance biological activity through enzyme interactions.
Ethyl ChainProvides structural stability and influences solubility.

Biological Activity Studies

Research on compounds with similar structures has indicated potential biological activities:

  • Antimicrobial Activity : Compounds containing furan rings often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Anti-inflammatory Effects : Sulfonamide groups are known to possess anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
  • Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit enzymes like tyrosinase, which is involved in melanin production. For example, derivatives of furan-chalcone have shown significant inhibitory activity against tyrosinase, indicating that this compound could exhibit similar properties.

Case Studies and Research Findings

Recent studies on related compounds provide insights into the potential biological activities of this compound:

  • A study on furan derivatives demonstrated significant anti-tyrosinase activity with IC50 values in the low micromolar range, suggesting that similar compounds may also inhibit this enzyme effectively .
  • Another research highlighted that furan-based compounds could act as non-peptidomimetic inhibitors against viral proteases, showcasing their potential in antiviral applications .

Comparison with Similar Compounds

Structural Analog 1: BB87375 (N'-[2-(Furan-2-yl)-2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide)

Key Differences :

  • Substitution : Replaces the 4-methylbenzenesulfonyl group with a 4-(4-methoxyphenyl)piperazine moiety.
  • Molecular Weight : C₂₃H₃₂N₄O₄ (428.52 g/mol) vs. the target compound’s ~422.51 g/mol.

Structural Analog 2: N~1~-[2-(4-Chlorobenzenesulfonyl)-2-(Furan-2-yl)ethyl]-N~2~-(2-Methylpropyl)ethanediamide

Key Differences :

  • Sulfonyl Substituent : 4-Chlorobenzenesulfonyl instead of 4-methylbenzenesulfonyl .

Ranitidine-Related Compounds ()

Ranitidine derivatives share a furan-2-yl backbone but differ in substituents:

  • Ranitidine Complex Nitroacetamide : Contains a 2-nitroacetamide group instead of ethanediamide. This nitro group confers redox activity, influencing metabolic stability .
  • Ranitidine Diamine Hemifumarate : Lacks the sulfonyl group entirely, replacing it with a thioether and hemifumarate salt, which affects solubility and ionizability .

Ethanediamide Backbone Variants ()

Examples include N-cyclopentyl-N'-propan-2-yl-ethanediamide , which lacks the sulfonyl and furan groups. These simpler analogs exhibit reduced steric hindrance and lower molecular weights, favoring passive membrane diffusion but limiting target specificity .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C₂₁H₂₆N₂O₅S 4-Methylbenzenesulfonyl, furan-2-yl ~422.51 Moderate solubility, high lipophilicity
BB87375 C₂₃H₃₂N₄O₄ 4-(4-Methoxyphenyl)piperazine 428.52 Enhanced solubility, H-bond donor capacity
4-Chlorobenzenesulfonyl Analog C₂₁H₂₅ClN₂O₅S 4-Chlorobenzenesulfonyl 448.44 Higher electrophilicity, metabolic instability
Ranitidine Complex Nitroacetamide C₁₃H₂₂N₄O₄S 2-Nitroacetamide, dimethylamino 338.40 Redox-active, H2 receptor antagonist

Research Findings and Implications

  • Sulfonyl Group Impact : The 4-methylbenzenesulfonyl group in the target compound contributes to moderate hydrophobicity (logP ~2.5–3.0), as inferred from analogs in . Replacement with a 4-chlorobenzenesulfonyl group increases electronegativity but may reduce metabolic stability due to higher susceptibility to glutathione conjugation .
  • Furan vs. Piperazine : Piperazine-containing analogs (e.g., BB87375) exhibit improved aqueous solubility (e.g., ~10 mg/mL vs. ~2 mg/mL for the target compound) but lower blood-brain barrier penetration due to increased polarity .
  • Ethanediamide vs. Nitroacetamide : The ethanediamide backbone in the target compound provides dual hydrogen-bonding sites, enhancing interactions with polar residues in enzyme active sites compared to the nitroacetamide group in ranitidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.